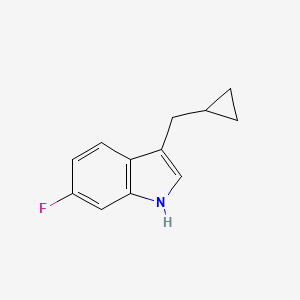

3-(Cyclopropylmethyl)-6-fluoro-1H-indole

Description

Properties

IUPAC Name |

3-(cyclopropylmethyl)-6-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-10-3-4-11-9(5-8-1-2-8)7-14-12(11)6-10/h3-4,6-8,14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZOFVBZFFWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable indole precursor. For instance, the reaction of 6-fluoroindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically occurs under mild conditions, with the use of an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole may involve large-scale cyclopropanation reactions using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-fluoro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(Cyclopropylmethyl)-6-fluoro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of the cyclopropylmethyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 3-(Cyclopropylmethyl)-6-fluoro-1H-indole and related compounds:

Electronic and Steric Effects

- Fluorine Position: 6-Fluoro substitution (target compound, ) vs. 5-fluoro (): Fluorine at C6 may direct electrophilic substitution to C4 or C7, whereas C5 substitution (as in ) alters resonance patterns.

- C3 Substituents: Cyclopropylmethyl (target) vs. Carbaldehyde at C3 () increases reactivity, enabling further derivatization, unlike the inert cyclopropylmethyl group.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(Cyclopropylmethyl)-6-fluoro-1H-indole, and how are intermediates characterized?

Q. How can the crystal structure of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole be resolved, and what challenges arise?

-

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For indole derivatives like 6-fluoro-1H-indole-3-carboxylic acid, crystals were grown via slow evaporation of ethanol/water mixtures and analyzed using SHELXL for refinement . Challenges include low crystal quality due to fluorine’s electron-withdrawing effects and cyclopropylmethyl group steric hindrance. Data-to-parameter ratios >10:1 and R-factors <0.05 are ideal .

-

Key Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2/c (common for indoles) |

| R Factor | <0.05 (target) |

| Data/Parameter Ratio | >13:1 |

Advanced Research Questions

Q. How can computational models predict the pharmacological activity of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole?

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in -NMR peaks (e.g., unexpected splitting due to fluorine coupling) can be addressed via -NMR and 2D-COSY. For example, 6-fluoroindole derivatives show distinct -NMR shifts (~-120 ppm) and - coupling constants (J = 8–12 Hz) . Conflicting mass spectrometry data (e.g., adduct formation in HRMS) may require alternative ionization methods (APCI instead of ESI) .

Q. What strategies optimize regioselectivity in modifying the indole core of 3-(Cyclopropylmethyl)-6-fluoro-1H-indole?

- Methodological Answer : Fluorine at C6 directs electrophilic substitution to C4/C5 via resonance effects. For C3 modification (cyclopropylmethyl), use bulky bases (e.g., LDA) to deprotonate the indole N-H selectively. Protecting groups (e.g., SEM for NH) may improve yields in multi-step syntheses .

Contradiction Analysis

Q. Why do similar indole derivatives exhibit varying bioactivity despite structural similarities?

- Methodological Answer : Subtle changes (e.g., fluorine position, cyclopropylmethyl vs. methyl groups) alter electronic profiles and steric interactions. For instance, 5-fluoroindole-3-acetic acid showed higher antimicrobial activity than 6-fluoro analogs due to improved H-bonding with target enzymes . SAR studies with systematic substitutions (e.g., -CF, -OCH) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.